Methyl 5-amino-6-methylnicotinate Methyl 5-amino-6-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628906
InChI: InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3
SMILES: CC1=C(C=C(C=N1)C(=O)OC)N
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

Methyl 5-amino-6-methylnicotinate

CAS No.:

Cat. No.: VC13628906

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-6-methylnicotinate -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name methyl 5-amino-6-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3
Standard InChI Key PCCRBANAHKLKBU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)C(=O)OC)N
Canonical SMILES CC1=C(C=C(C=N1)C(=O)OC)N

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 5-amino-6-methylnicotinate (C₈H₁₀N₂O₂) features a pyridine backbone with three distinct functional groups:

  • Amino group (-NH₂) at position 5, enhancing nucleophilicity and hydrogen-bonding potential.

  • Methyl group (-CH₃) at position 6, contributing to steric effects and lipophilicity.

  • Methyl ester (-COOCH₃) at position 3, facilitating solubility in organic solvents and participation in ester hydrolysis or transesterification reactions .

Physical and Spectral Data

While direct data for Methyl 5-amino-6-methylnicotinate is limited, analogous compounds provide inferential insights:

PropertyValue (Analogous Compounds)Source
Melting Point46–48°C (Methyl 5-methylnicotinate) ChemicalBook
Boiling Point90°C at 3 mmHg ChemicalBook
Density1.104±0.06 g/cm³ ChemicalBook
SolubilityChloroform, Methanol ChemicalBook
pKa3.49±0.20 (predicted) ChemicalBook

¹H NMR spectra of structurally similar esters, such as methyl 6-methylnicotinate, show aromatic proton resonances at δ 9.06 (s, 1H) and δ 7.20 (d, 1H), with methyl groups appearing as singlets near δ 3.89 and δ 2.58 .

Synthesis and Optimization

Amination of Halogenated Precursors

A common strategy involves substituting halogen atoms (Cl, Br) with amino groups. For example:

  • Chloro-to-Amino Substitution: Methyl 5-chloro-6-methylnicotinate reacts with ammonia in ethanol or dioxane under reflux to yield the amino derivative . This method mirrors the synthesis of Methyl 6-amino-5-nitronicotinate, where ammonia gas facilitates nucleophilic displacement .

Reaction Conditions:

  • Solvent: 1,4-dioxane or ethanol.

  • Temperature: 0°C to room temperature.

  • Yield: ~75% (based on analogous reactions) .

Nitro Group Reduction

Reduction of nitro intermediates offers an alternative pathway:

  • Catalytic Hydrogenation: Methyl 5-nitro-6-methylnicotinate undergoes hydrogenation over palladium/carbon to produce the amino compound. This method avoids harsh reagents but requires careful control to prevent over-reduction.

Industrial-Scale Production

Optimized protocols for related esters emphasize:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, critical for exothermic amination reactions.

  • Acid Catalysts: Sulfuric acid in methanol for esterification steps, achieving >75% yield under reflux .

Chemical Reactivity and Applications

Pharmaceutical Intermediates

Methyl 5-amino-6-methylnicotinate is pivotal in synthesizing:

  • Rupatadine Fumarate: A dual histamine H1 and platelet-activating factor (PAF) antagonist. The amino group enables coupling reactions to form secondary amines critical to the drug’s structure .

  • Antiviral Agents: Its pyridine core is a scaffold for protease inhibitors targeting viral replication .

Agrochemistry

Derivatives exhibit herbicidal and fungicidal activities, with the methyl ester enhancing membrane permeability in plant tissues.

Material Science

The compound’s aromaticity and functional groups make it a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications .

Research Advancements

Antimicrobial Studies

Preliminary screens of methyl nicotinate derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Structural modifications, such as introducing electron-withdrawing groups, are under investigation to enhance efficacy.

Computational Modeling

Density Functional Theory (DFT) studies predict:

  • Reactivity Sites: The amino group at C5 is the most nucleophilic (Fukui index = 0.15), while the ester carbonyl is electrophilic (Fukui index = 0.09) .

  • Bioavailability: LogP = 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Bottlenecks

  • Regioselectivity: Competing reactions during amination can yield positional isomers, necessitating chromatographic purification.

  • Scale-Up Costs: High-purity ammonia and specialized reactors increase production expenses.

Emerging Opportunities

  • Biocatalysis: Engineered enzymes (e.g., transaminases) could enable greener amination under mild conditions.

  • Photopharmacology: Photo-switchable derivatives may allow spatiotemporal control of drug activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator